molecular formula C17H11N3O5S B5226831 N-(4-nitrophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

N-(4-nitrophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B5226831
M. Wt: 369.4 g/mol
InChI Key: LFCLFZFCLVWNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

N-(4-nitrophenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O5S/c21-17-13-3-1-2-12-15(9-8-14(18-17)16(12)13)26(24,25)19-10-4-6-11(7-5-10)20(22)23/h1-9,19H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCLFZFCLVWNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the reaction of 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene . The resulting intermediate undergoes further reactions to introduce the sulfonamide and nitrophenyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

N-(4-nitrophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with various molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent . Additionally, the indole core can interact with multiple receptors, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
  • N-(4-nitrophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride
  • N-(4-nitrophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl amine

Uniqueness

This compound stands out due to its unique combination of the indole core and sulfonamide group. This combination imparts a wide range of biological activities, making it a versatile compound for various applications .

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